Cas no 2680762-30-3 (1-Acetyl-4-phenoxypiperidine-4-carboxylic acid)

1-Acetyl-4-phenoxypiperidine-4-carboxylic acid is a specialized organic compound featuring a piperidine core substituted with an acetyl group, a phenoxy moiety, and a carboxylic acid functionality. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying pharmacokinetic properties or enhancing binding affinity in target molecules. The presence of both acetyl and carboxylic acid groups allows for further derivatization, enabling the introduction of additional functional groups. Its rigid piperidine scaffold contributes to conformational stability, which can be advantageous in drug design. The compound is typically used in research settings for the development of bioactive molecules, offering synthetic flexibility and potential applications in medicinal chemistry.
1-Acetyl-4-phenoxypiperidine-4-carboxylic acid structure
2680762-30-3 structure
商品名:1-Acetyl-4-phenoxypiperidine-4-carboxylic acid
CAS番号:2680762-30-3
MF:C14H17NO4
メガワット:263.289084196091
CID:5650477
PubChem ID:165912784

1-Acetyl-4-phenoxypiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680762-30-3
    • 1-acetyl-4-phenoxypiperidine-4-carboxylic acid
    • EN300-28281461
    • 1-Acetyl-4-phenoxypiperidine-4-carboxylic acid
    • インチ: 1S/C14H17NO4/c1-11(16)15-9-7-14(8-10-15,13(17)18)19-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18)
    • InChIKey: ITSAEAZYTJOZKK-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C1(C(=O)O)CCN(C(C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 263.11575802g/mol
  • どういたいしつりょう: 263.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 341
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 66.8Ų

1-Acetyl-4-phenoxypiperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28281461-0.25g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3 95.0%
0.25g
$1209.0 2025-03-19
Enamine
EN300-28281461-5.0g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-28281461-5g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3
5g
$3812.0 2023-09-09
Enamine
EN300-28281461-10.0g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3 95.0%
10.0g
$5652.0 2025-03-19
Enamine
EN300-28281461-0.1g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3 95.0%
0.1g
$1157.0 2025-03-19
Enamine
EN300-28281461-1g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3
1g
$1315.0 2023-09-09
Enamine
EN300-28281461-10g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3
10g
$5652.0 2023-09-09
Enamine
EN300-28281461-1.0g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3 95.0%
1.0g
$1315.0 2025-03-19
Enamine
EN300-28281461-0.5g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3 95.0%
0.5g
$1262.0 2025-03-19
Enamine
EN300-28281461-0.05g
1-acetyl-4-phenoxypiperidine-4-carboxylic acid
2680762-30-3 95.0%
0.05g
$1104.0 2025-03-19

1-Acetyl-4-phenoxypiperidine-4-carboxylic acid 関連文献

1-Acetyl-4-phenoxypiperidine-4-carboxylic acidに関する追加情報

1-Acetyl-4-phenoxypiperidine-4-carboxylic Acid: A Comprehensive Overview

The compound 1-Acetyl-4-phenoxypiperidine-4-carboxylic acid, with the CAS number 2680762-30-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a piperidine ring substituted with an acetyl group at position 1 and a phenoxycarbonyl group at position 4, making it a derivative of piperidine with promising bioactive properties.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The 1-Acetyl-4-phenoxypiperidine-4-carboxylic acid structure is notable for its ability to modulate various biological pathways, making it a valuable candidate for further research. Its structural versatility allows for modifications that could enhance its pharmacokinetic properties, such as bioavailability and stability.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitution and acetylation. Researchers have optimized these methods to achieve high yields and purity, ensuring that the compound is suitable for both laboratory studies and potential clinical applications. The use of advanced analytical techniques, such as NMR and mass spectrometry, has been instrumental in confirming the compound's structure and purity.

In terms of biological activity, 1-Acetyl-4-phenoxypiperidine-4-carboxylic acid has shown promising results in vitro assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases, which are key players in cellular signaling pathways associated with diseases such as cancer and neurodegenerative disorders. These findings underscore its potential as a lead compound for drug discovery efforts.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. Additionally, quantum chemical calculations have shed light on its electronic structure and reactivity, aiding in the design of more potent analogs.

From an environmental perspective, the synthesis and handling of CAS No 2680762-30-3 must adhere to strict safety protocols to minimize ecological impact. Researchers are actively exploring greener synthetic routes that reduce waste and energy consumption, aligning with global sustainability goals.

In conclusion, 1-Acetyl-4-phenoxypiperidine-4-carboxylic acid represents a compelling example of how structural innovation can lead to novel bioactive compounds. With ongoing advancements in synthetic methods and biological testing, this compound holds great promise for contributing to the development of innovative therapeutic agents.

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